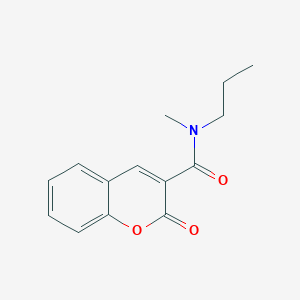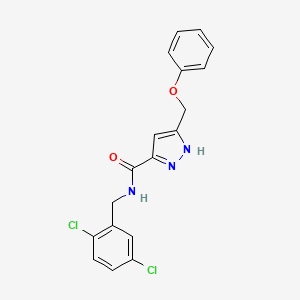![molecular formula C14H20N2O3S B5375439 4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5375439.png)
4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide is a chemical compound that is commonly used in scientific research. It is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide involves the inhibition of carbonic anhydrase IX. This enzyme is involved in the regulation of pH in tumor cells and is overexpressed in many types of cancer. Inhibition of CA IX by 4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide leads to a decrease in pH and an increase in the production of reactive oxygen species, which can induce apoptosis in tumor cells.
Biochemical and Physiological Effects:
In addition to its role as a CA IX inhibitor, 4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of lysosomal acid lipase, which is involved in the breakdown of lipids in lysosomes. This inhibition can lead to the accumulation of lipids in lysosomes and has been implicated in the development of atherosclerosis. 4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide has also been found to inhibit the activity of the enzyme monoacylglycerol lipase, which is involved in the breakdown of endocannabinoids. Inhibition of this enzyme can lead to an increase in the levels of endocannabinoids, which have been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide in lab experiments is its potency as a CA IX inhibitor. This allows for the inhibition of CA IX at lower concentrations of the compound, which can reduce the potential for off-target effects. However, one limitation of using 4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide is its solubility in aqueous solutions. This can make it difficult to use in certain experimental setups, and may require the use of organic solvents or other solubilization methods.
Direcciones Futuras
There are several future directions for research on 4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide. One area of interest is the development of more potent and selective CA IX inhibitors. This could lead to the development of new cancer therapies that target CA IX. Another area of interest is the study of the role of CA IX in tumor biology. This could lead to a better understanding of the mechanisms underlying tumor growth and metastasis. Additionally, research on the biochemical and physiological effects of 4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide could lead to the development of new therapies for atherosclerosis, inflammation, and pain.
Métodos De Síntesis
The synthesis of 4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with N-(3-aminopropyl)pyrrolidin-2-one in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The resulting product is purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide has been used in a variety of scientific research applications. It has been found to be a potent inhibitor of carbonic anhydrase IX (CA IX), which is a tumor-associated protein that is overexpressed in many types of cancer. Inhibition of CA IX has been shown to reduce tumor growth and metastasis in animal models. 4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide has also been used as a tool compound to study the role of CA IX in cancer biology.
Propiedades
IUPAC Name |
4-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-12-5-7-13(8-6-12)20(18,19)15-9-3-11-16-10-2-4-14(16)17/h5-8,15H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDBXHGBFBTMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816895 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B5375361.png)

![1-amino-N-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}cyclopropanecarboxamide hydrochloride](/img/structure/B5375380.png)
![1-{3-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-4-piperidinecarboxamide](/img/structure/B5375394.png)


![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-[5-oxo-2-(2-thienyl)cyclopent-1-en-1-yl]acetamide](/img/structure/B5375410.png)
![2,6-bis(2-hydroxyethyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5375417.png)
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B5375428.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide](/img/structure/B5375435.png)

![N-[(3-methyl-2-thienyl)methyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5375444.png)
![5-[4-(allyloxy)phenyl]-4-(4-chlorobenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375456.png)
![ethyl 2-[3-benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5375464.png)